molecular formula C16H17FN2O2 B5800461 1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea

Cat. No.: B5800461
M. Wt: 288.32 g/mol
InChI Key: QCPWBOHXFWZSJZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of ethoxy and fluoro substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-fluoro-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy and fluoro groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and fluoro substituents can influence the binding affinity and specificity of the compound, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxyphenyl)-3-(4-chloro-2-methylphenyl)urea
  • 1-(2-Methoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
  • 1-(2-Ethoxyphenyl)-3-(4-fluoro-2-ethylphenyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea is unique due to the specific combination of ethoxy and fluoro substituents, which can influence its chemical properties and reactivity. This uniqueness can make it particularly valuable in certain applications where these properties are desired.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPWBOHXFWZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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